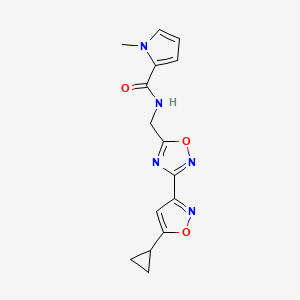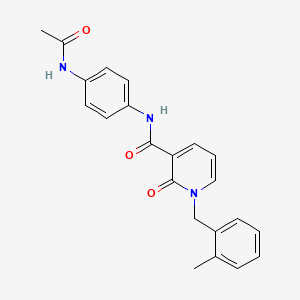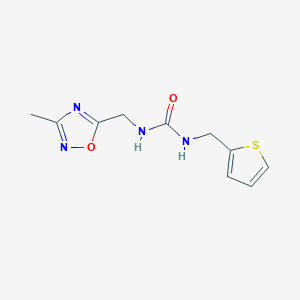
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring and a thiophene ring, which are both attached to a urea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the thiophene ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.
Formation of the urea moiety: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole or thiophene rings are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield reduced thiophene derivatives.
科学的研究の応用
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Interfering with cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylmethyl)urea: This compound has a phenyl group instead of a thiophene ring, which may result in different chemical and biological properties.
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-2-ylmethyl)urea: This compound contains a pyridine ring, which may confer different reactivity and biological activities.
Uniqueness
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the oxadiazole and thiophene rings, which contribute to its distinct chemical properties and potential applications. The combination of these rings in a single molecule allows for a wide range of chemical modifications and biological activities, making it a valuable compound for scientific research.
特性
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-13-9(16-14-7)6-12-10(15)11-5-8-3-2-4-17-8/h2-4H,5-6H2,1H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVKGRPTFLIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)
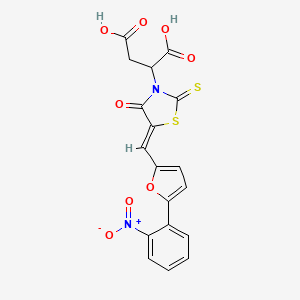
![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2734235.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)
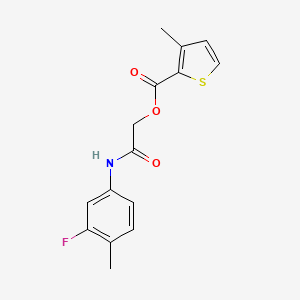
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2734243.png)
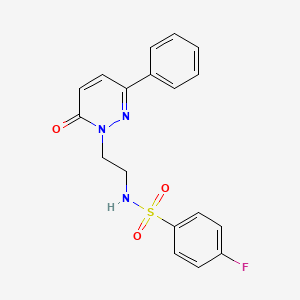
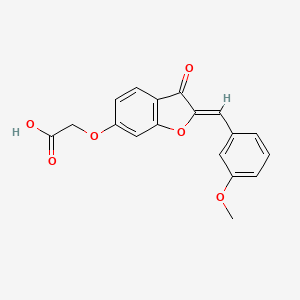
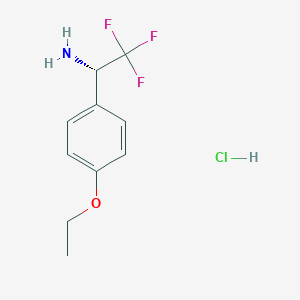
![2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane](/img/structure/B2734250.png)
![9-(4-fluorobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2734251.png)
